REACTION_CXSMILES
|
C([O:3][C:4](=[O:14])[C:5]1[CH:10]=[CH:9][C:8]([C:11](=O)[CH3:12])=[CH:7][CH:6]=1)C.C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+].Cl>CO>[C:4]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH2:21])[CH3:12])=[CH:7][CH:6]=1)([OH:3])=[O:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)C(C)=O)=O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution is stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 4°
|
Type
|
CUSTOM
|
Details
|
The methanol is removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the suspension that remains is filtered
|
Type
|
WASH
|
Details
|
The aqueous tiltrate is washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
adjusted to a pH of 10 at 4° by the addition of solid sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
is followed by concentration to dryness by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the oil that remains is distilled under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4](=[O:14])[C:5]1[CH:10]=[CH:9][C:8]([C:11](=O)[CH3:12])=[CH:7][CH:6]=1)C.C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+].Cl>CO>[C:4]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH2:21])[CH3:12])=[CH:7][CH:6]=1)([OH:3])=[O:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)C(C)=O)=O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution is stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 4°
|
Type
|
CUSTOM
|
Details
|
The methanol is removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the suspension that remains is filtered
|
Type
|
WASH
|
Details
|
The aqueous tiltrate is washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
adjusted to a pH of 10 at 4° by the addition of solid sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
is followed by concentration to dryness by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the oil that remains is distilled under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |